molecular formula C11H11N3O3 B1463293 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide CAS No. 1251924-97-6

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide

Cat. No.: B1463293
CAS No.: 1251924-97-6
M. Wt: 233.22 g/mol
InChI Key: YILCNWQWOTXQKG-UHFFFAOYSA-N
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Description

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide is a chemical compound with the molecular formula C11H11N3O3 It is characterized by the presence of a benzamide group attached to a 4-methyl-2,5-dioxoimidazolidin-4-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide typically involves the reaction of 4-methyl-2,5-dioxoimidazolidine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide stands out due to its specific structural configuration, which imparts unique chemical and biological properties.

Properties

IUPAC Name

3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-11(9(16)13-10(17)14-11)7-4-2-3-6(5-7)8(12)15/h2-5H,1H3,(H2,12,15)(H2,13,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILCNWQWOTXQKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=CC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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